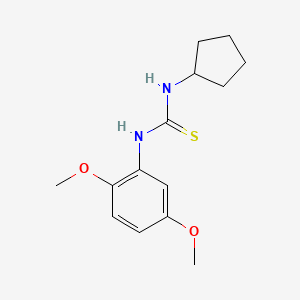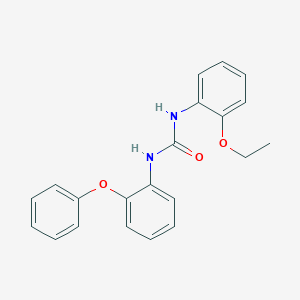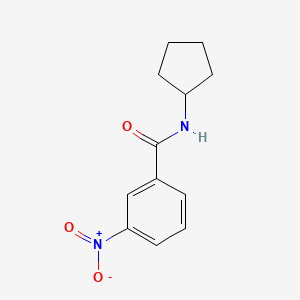![molecular formula C16H24N2O4S B5867021 2-methoxy-N,5-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5867021.png)
2-methoxy-N,5-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N,5-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is a synthetic compound that is widely used in scientific research. It is commonly referred to as "MDB" and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of MDB is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors. Specifically, MDB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. In addition, MDB has been shown to inhibit the activity of certain ion channels, including TRPV1 and TRPA1, which are involved in pain sensation.
Biochemical and Physiological Effects:
MDB has a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses. In addition, MDB has been shown to inhibit the growth of certain cancer cell lines, including breast cancer and melanoma.
Vorteile Und Einschränkungen Für Laborexperimente
MDB has several advantages for lab experiments, including its high potency and selectivity. It has been shown to have a low toxicity profile and is well-tolerated in animal models. However, there are also limitations to the use of MDB in lab experiments. For example, it has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its long-term effects. In addition, MDB has a relatively low solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of MDB, including the development of new analogs and derivatives with improved pharmacological properties. In addition, further research is needed to elucidate the mechanism of action of MDB and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of MDB in humans, with a particular focus on its potential as a treatment for chronic pain and cancer.
Synthesemethoden
MDB can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-nitrobenzenesulfonamide with N,N-dimethyl-1,2-ethanediamine, followed by reduction with sodium borohydride. Other methods include the reaction of 2-methoxy-5-nitrobenzenesulfonamide with piperidine-2,6-dione, followed by reduction with sodium borohydride. The synthesis of MDB is a complex process that requires careful attention to detail and proper handling of chemicals.
Wissenschaftliche Forschungsanwendungen
MDB has been used in a variety of scientific research applications, including the study of cancer, inflammation, and pain. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain. In addition, MDB has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
2-methoxy-N,5-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13-7-8-14(22-3)15(11-13)23(20,21)17(2)12-16(19)18-9-5-4-6-10-18/h7-8,11H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNBBAKYUBYNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5866942.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5866949.png)

![1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5866959.png)

![N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5866970.png)

![N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5866993.png)
![N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5867001.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5867012.png)

![1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5867030.png)
![N-(tert-butyl)-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B5867043.png)
